molecular formula C24H24N2O3S B12486059 N-(biphenyl-2-yl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

N-(biphenyl-2-yl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B12486059
M. Wt: 420.5 g/mol
InChI Key: SAEBEHUOKPTZJW-UHFFFAOYSA-N
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Description

N-(biphenyl-2-yl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl group, a pyrrolidine ring, and a sulfonyl group, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

4-methyl-N-(2-phenylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C24H24N2O3S/c1-18-13-14-20(17-23(18)30(28,29)26-15-7-8-16-26)24(27)25-22-12-6-5-11-21(22)19-9-3-2-4-10-19/h2-6,9-14,17H,7-8,15-16H2,1H3,(H,25,27)

InChI Key

SAEBEHUOKPTZJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)N4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(biphenyl-2-yl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of Biphenyl Intermediate: The biphenyl-2-yl group is synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an electrophilic intermediate.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the biphenyl intermediate with the sulfonylated pyrrolidine derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(biphenyl-2-yl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.

Scientific Research Applications

N-(biphenyl-2-yl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(biphenyl-2-yl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(biphenyl-2-yl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide: shares similarities with other sulfonyl-containing benzamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

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